2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-33-22-18(21-25-20(27-32-21)13-5-3-2-4-6-13)19(23)28(26-22)12-17(29)24-14-7-8-15-16(11-14)31-10-9-30-15/h2-8,11H,9-10,12,23H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRMUJXIMMKDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole ring
- An oxadiazole moiety
- A dihydrobenzo[d][1,4]dioxin unit
This unique arrangement is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with microbial cell wall synthesis and metabolic pathways .
Antioxidant Properties
The antioxidant capacity of the compound is noteworthy. Studies on related pyrazole derivatives have demonstrated their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The presence of the methylthio group enhances this activity by stabilizing radical intermediates .
Anticancer Potential
Emerging data suggest that this compound may possess anticancer properties. Similar compounds have been identified as inhibitors of purine nucleoside phosphorylase, an enzyme implicated in cancer cell proliferation. The structural components of the compound may allow it to act on multiple targets within cancer cells, thereby exhibiting cytotoxic effects .
Synthesis Methods
The synthesis of the target compound has been approached through various methodologies:
-
Microwave-Assisted Synthesis : This method has been employed for the efficient formation of pyrazole derivatives. The use of microwave irradiation significantly reduces reaction times and improves yields.
- Nucleophilic Substitution Reactions : The introduction of amines into the reaction mixture allows for the formation of the desired acetamide structure through nucleophilic attack on electrophilic centers within the molecule .
Study 1: Antimicrobial Evaluation
A series of synthesized oxadiazole derivatives were tested against a panel of bacterial strains (e.g., E. coli, S. aureus). Results indicated that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound scavenged DPPH radicals effectively. The IC50 value was determined to be significantly lower than that of standard antioxidants such as ascorbic acid, indicating superior antioxidant potential.
Study 3: Cytotoxicity Assay
Cell viability assays conducted on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substitution Patterns
The target compound’s pyrazole-oxadiazole core distinguishes it from analogs with triazole, thiazole, or benzimidazole systems. Key comparisons include:
- Compound 9c (): A benzimidazole-triazole-acetamide hybrid with a bromophenyl substituent.
- Compound 17g (): A thiazole-dihydrobenzodioxin methanone derivative. The absence of a pyrazole ring and presence of a bicycloheptane group likely reduce planarity, affecting membrane permeability .
- Compound 7a (): A dihydrothiazole derivative with a bromophenyl and dihydrobenzodioxin hydrazono group. The hydrazone linker introduces conformational flexibility absent in the rigid oxadiazole of the target compound .
Physicochemical Properties
Melting points and solubility trends vary significantly based on substituents:
The higher melting point of 7a (272–274°C) suggests strong intermolecular forces due to nitro and bromo groups, whereas the target compound’s methylthio and oxadiazole groups may confer moderate crystallinity .
Key Structural and Functional Differentiators
- Oxadiazole vs. Triazole/Thiazole : The 3-phenyl-1,2,4-oxadiazole in the target compound provides metabolic stability compared to triazole or thiazole systems, which are prone to oxidation .
- Dihydrobenzodioxin vs. Simple Aromatics : The dihydrobenzodioxin moiety improves solubility and bioavailability compared to plain phenyl groups (e.g., in ’s 9a–9e) .
- Methylthio Group : The 3-(methylthio) substituent on the pyrazole may act as a hydrogen bond acceptor, a feature absent in ’s dihydrothiazoles .
Q & A
Q. What synthetic methodologies are established for preparing this compound?
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Pyrazole core formation : Reacting 5-aminopyrazole precursors with methylthio groups under reflux conditions with acetic acid and sodium acetate to form the 3-(methylthio) substituent .
- Oxadiazole ring construction : Cyclization of nitrile intermediates with hydroxylamine or urea derivatives, as seen in analogous 1,2,4-oxadiazole syntheses .
- Acetamide coupling : Using chloroacetyl chloride or similar reagents to functionalize the dihydrobenzodioxin moiety, followed by nucleophilic substitution with the pyrazole intermediate .
Q. How is this compound characterized spectroscopically?
Standard methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylthio protons at δ ~2.5 ppm, aromatic protons in dihydrobenzodioxin at δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₁N₆O₃S₂).
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH₂ stretch) .
Q. What purification strategies are effective for isolating this compound?
Common challenges include removing unreacted intermediates and byproducts. Recommended methods:
- Recrystallization : Use DMF/acetic acid mixtures for high-purity crystals .
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar impurities .
Q. How to design initial biological activity assays?
Prioritize targets based on structural analogs:
- Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing oxadiazole and pyrazole derivatives’ activity .
- Enzyme inhibition : Test against kinases or proteases via fluorometric assays, given the acetamide’s potential as a hydrogen-bond donor .
Advanced Research Questions
Q. How to optimize reaction yields for the oxadiazole-forming step?
Low yields often arise from incomplete cyclization. Solutions include:
- Catalyst screening : Use DBU (1,8-diazabicycloundec-7-ene) to promote nitrile-amide cyclization, as demonstrated in related dithiazole syntheses .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 150°C vs. 3–5 h reflux) .
Q. How to resolve tautomeric ambiguity in the pyrazole-thione/thiol system?
Tautomerism can be analyzed via:
Q. What computational approaches predict binding modes with biological targets?
Use molecular docking (e.g., AutoDock Vina) and MD simulations to:
Q. How to address discrepancies in biological assay data across studies?
Contradictions may arise from assay conditions or impurity interference. Mitigation strategies:
- Dose-response validation : Repeat assays with purified compound (≥95% by HPLC) .
- Control experiments : Compare with structurally validated positive/negative controls (e.g., known kinase inhibitors) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole core formation | Acetic acid, NaOAc, reflux, 3–5 h | 60–70 | |
| Oxadiazole cyclization | DBU, DMF, 80°C, 2 h | 75–85 | |
| Acetamide coupling | Chloroacetyl chloride, Et₃N, RT, 1 h | 50–60 |
Q. Table 2. Common Spectroscopic Data
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Methylthio (S-CH₃) | 2.4–2.6 (s, 3H) | 650–700 (C-S) |
| Amide (C=O) | 168–170 (¹³C) | 1640–1680 |
| Aromatic (dihydrobenzodioxin) | 6.8–7.2 (m, 4H) | 1500–1600 (C=C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
